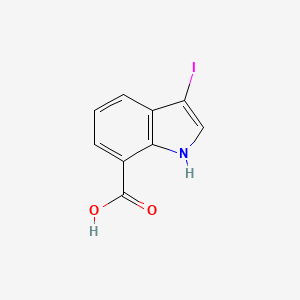
Morpholino(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Morpholino(thiophen-3-yl)methanone” is a chemical compound with the IUPAC name morpholino (1H-1lambda3-thiophen-3-yl)methanone . It has a molecular weight of 198.27 .
Synthesis Analysis
The synthesis of morpholino-thiophene derivatives involves a series of reactions. For instance, substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine . The condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It involves a morpholino group attached to a thiophene ring via a methanone linkage . The InChI code for this compound is 1S/C9H12NO2S/c11-9(8-1-6-13-7-8)10-2-4-12-5-3-10/h1,6-7,13H,2-5H2 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, the compound can be used as a starter in a series of heterocyclic compounds, such as the thieno [2,3- c ] [2,7]naphthyridines moiety .Wissenschaftliche Forschungsanwendungen
Gene Function Inhibition
Morpholino oligos, related to Morpholino(thiophen-3-yl)methanone in structure and function, have been tested across a range of model organisms for their ability to inhibit gene function. These studies suggest that morpholinos provide a relatively simple and rapid method to study gene function, highlighting their utility in developmental biology and genetics. The evidence supports their application in targeting maternal and zygotic gene function, with the emphasis on the importance of careful controls to ascertain their effectiveness (Heasman, 2002).
Pharmaceutical Applications
Morpholine, including this compound, and its derivatives demonstrate a broad spectrum of pharmaceutical applications. Recent years have seen scientists developing new methods for the synthesis of these derivatives, highlighting their significance in medicinal chemistry. These compounds are characterized by their potent pharmacophoric activities, suggesting their potential in drug development (Al-Ghorbani Mohammed et al., 2015).
Presence in Organic Compounds with Pharmacological Activities
Morpholine and its derivatives are present in various organic compounds developed for diverse pharmacological activities. This review emphasizes the wide range of pharmacological profiles attributed to morpholine derivatives, including their role in biochemistry and potential applications in creating new therapeutics (M. Asif & M. Imran, 2019).
Zukünftige Richtungen
The future directions for “Morpholino(thiophen-3-yl)methanone” could involve further studies to understand its mechanism of action, especially its potential role as an inhibitor of Mycobacterium tuberculosis . Additionally, more research could be conducted to explore its synthesis and chemical reactions .
Wirkmechanismus
Target of Action
Morpholino(thiophen-3-yl)methanone, also known as 4-[(Thiophen-3-yl)carbonyl]morpholine, is a compound that has been found to have significant biological activitySimilar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is suggested that similar compounds may target qcrb, a subunit of the menaquinol cytochrome c oxidoreductase, part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .
Biochemical Pathways
Based on its suggested interaction with the menaquinol cytochrome c oxidoreductase, it can be inferred that this compound may affect pathways related to cellular respiration .
Pharmacokinetics
It is noted that similar compounds follow the lipinski rule in molecular prediction studies , which suggests that this compound may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit significant anti-hiv activity , suggesting that this compound may also have potent biological effects.
Eigenschaften
IUPAC Name |
morpholin-4-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(8-1-6-13-7-8)10-2-4-12-5-3-10/h1,6-7H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCGKOSFBQOBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)
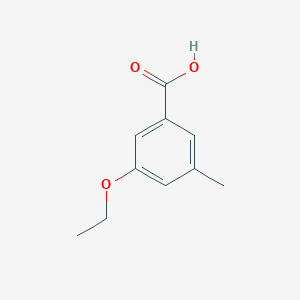
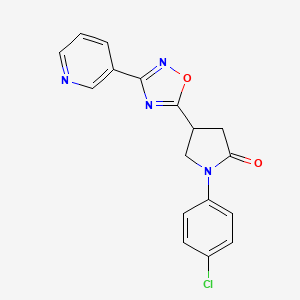

![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)
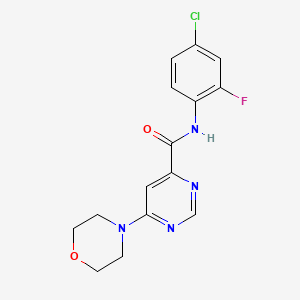
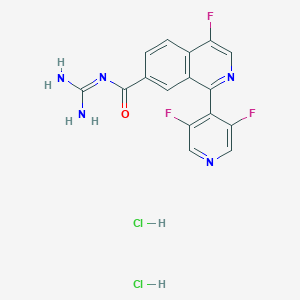
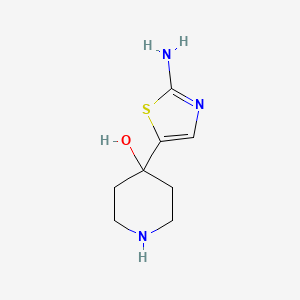
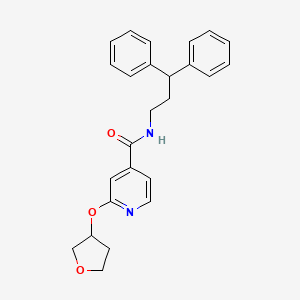
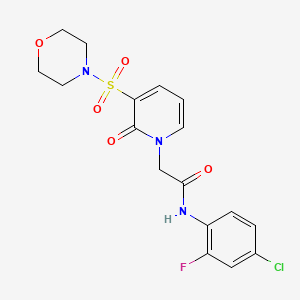

![Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate](/img/structure/B2541970.png)

